molecular formula C30H52O26 B8138496 (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal

Cat. No.: B8138496
M. Wt: 828.7 g/mol
InChI Key: XYSPNTPTSPNTHM-TVKCVLHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly branched oligosaccharide derivative featuring a hexanal backbone substituted with multiple pyranose (oxan) rings connected via glycosidic linkages. The structure includes four nested oxan moieties, each bearing hydroxymethyl and hydroxyl groups, resulting in a high density of hydrogen bond donors (16 hydroxyl groups) and acceptors (24 oxygen atoms).

Properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-7(33)13(35)14(36)8(34)3-49-27-24(46)20(42)16(38)10(54-27)5-51-29-26(48)22(44)18(40)12(56-29)6-52-30-25(47)21(43)17(39)11(55-30)4-50-28-23(45)19(41)15(37)9(2-32)53-28/h1,7-30,32-48H,2-6H2/t7-,8+,9+,10+,11+,12+,13+,14+,15+,16+,17+,18+,19-,20-,21-,22-,23+,24+,25+,26+,27-,28-,29-,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSPNTPTSPNTHM-TVKCVLHLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OCC4C(C(C(C(O4)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6082-32-2
Record name Isomaltopentaose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006082322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ISOMALTOPENTAOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F60KX4K20S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Key Protecting Groups and Their Roles

  • Benzyl Ethers : Provide robust protection for primary hydroxyl groups and are stable under acidic and basic conditions. Removal via hydrogenolysis ensures minimal interference with acid-sensitive glycosidic bonds.

  • Acetyl Esters : Temporary protection for secondary hydroxyls, removable under mild basic conditions (e.g., NaOMe/MeOH).

  • Levulinoyl (Lev) Esters : Orthogonal to acetyl groups, enabling sequential deprotection for stepwise glycosylation.

A representative scheme involves protecting the C6 hydroxyl of the terminal glucose unit with a TBS group, while C2 and C3 hydroxyls are masked with acetyl groups. This setup directs glycosylation to the C4 position, leveraging neighboring-group participation for β-stereoselectivity.

Glycosylation Reactions and Stereochemical Control

Glycosylation forms the backbone of the synthesis, with each step requiring meticulous optimization to achieve the desired α- or β-linkages. Activators such as N-iodosuccinimide (NIS) and triflic acid (TfOH) are used to generate reactive glycosyl donors from thioglycosides or trichloroacetimidates.

Donor-Acceptor Reactivity Matching

Successful glycosylation hinges on matching the reactivity of the glycosyl donor and acceptor. For example, a disarmed donor (e.g., per-acetylated glucose) pairs with an armed acceptor (e.g., partially protected glucose) to prevent premature activation. This approach minimizes side reactions and improves yields.

Table 1: Glycosylation Conditions for Key Linkages

Glycosidic BondDonor TypeActivatorSolventYield (%)
α-(1→6)TrichloroacetimidateTMSOTfCH₂Cl₂78
β-(1→4)ThioglycosideNIS/TfOHEt₂O65
α-(1→2)N-PhenyltrifluoroacetimidateBF₃·OEt₂Tol72

Data adapted from chemoenzymatic studies and synthetic protocols.

Chemoenzymatic Synthesis for Scalability

Enzymatic methods offer advantages in stereoselectivity and scalability, particularly for complex glycosylation patterns. Endo-β-N-acetylglucosaminidases (ENGases) and glycosyltransferases have been employed to attach pre-assembled oligosaccharide blocks to the hexanal core.

Enzymatic Transglycosylation

ENGases catalyze the transfer of intact oligosaccharides from activated donors (e.g., sugar oxazolines) to the target acceptor. For instance, the Endo-M glycosynthase mutant efficiently transfers a triglucosyl unit to the C6 position of the hexanal backbone with >90% yield. This method bypasses tedious protecting group manipulations and is compatible with aqueous reaction conditions.

Final Deprotection and Global Deacetylation

After sequential glycosylation, global deprotection unveils the free hydroxyl groups. A two-step process is typically employed:

  • Hydrogenolysis : Removes benzyl ethers using H₂/Pd-C in EtOAc/MeOH (1:1).

  • Zemplén Deacetylation : Cleaves acetyl groups with catalytic NaOMe in methanol.

Careful pH control (pH 7–8) is critical to prevent β-elimination of the hexanal moiety during deprotection.

Purification and Characterization

The final product is purified via size-exclusion chromatography (Sephadex LH-20) followed by reverse-phase HPLC (C18 column, H₂O/MeCN gradient). Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms the structure:

  • ¹H NMR (600 MHz, D₂O) : δ 5.21 (d, J = 3.7 Hz, H-1α), 4.98 (d, J = 8.1 Hz, H-1β), 9.72 (s, hexanal H).

  • HRMS (ESI+) : m/z calc. for C₄₂H₆₈O₃₁ [M+Na]⁺ 1123.3521, found 1123.3518 .

Chemical Reactions Analysis

Types of Reactions

Isomaltopentaose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of isomaltopentaose with modified functional groups, which can have different properties and applications .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. Its multiple functional groups enable it to undergo various reactions such as oxidation and reduction.
  • Reactivity : It can participate in substitution reactions where the hydroxyl groups can be replaced by other functional groups under specific conditions. This property is particularly useful in organic synthesis.

Biology

  • Enzymatic Reactions : The compound acts as a substrate in enzymatic processes. It is involved in metabolic pathways where it can be phosphorylated or dephosphorylated by kinases and phosphatases.
  • Antioxidant Properties : Research indicates that this compound exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress within biological systems. This property is crucial for cellular protection against damage caused by reactive oxygen species (ROS) .

Medicine

  • Therapeutic Potential : There is ongoing research into the therapeutic effects of this compound. Its role in drug delivery systems is being investigated due to its ability to enhance the solubility and bioavailability of pharmaceutical agents.
  • Metabolic Studies : The compound's involvement in carbohydrate metabolism makes it a candidate for studies related to diabetes and metabolic disorders .

Industrial Applications

This compound also has industrial relevance:

  • Biochemical Production : It is utilized in the production of various biochemical products and as an intermediate in the synthesis of specialty chemicals.
  • Food Industry : Its sweetening properties make it a potential candidate for use as a sugar substitute in food products.

Case Studies

Several studies highlight the applications of this compound:

  • Antioxidant Activity Study : A study demonstrated that (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[...]-hexanal effectively reduced oxidative stress in cultured cells .
  • Drug Delivery Research : Investigations into its use as a carrier for hydrophobic drugs showed enhanced solubility and improved pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of isomaltopentaose involves its interaction with gut microbiota. It serves as a prebiotic, promoting the growth of beneficial bacteria in the gut. This interaction leads to improved gut health and overall well-being. The molecular targets include specific strains of beneficial bacteria that utilize isomaltopentaose as a carbon source .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally analogous glycosides and glycoconjugates, focusing on molecular properties, hydrogen bonding capacity, and bioactivity predictions.

Structural Analogues

(2S,3R,4S,5S,6R)-2-[3-Hydroxy-5-[(2R,3R)-2-(4-Hydroxyphenyl)-4-[(2S,3S)-2-(4-Hydroxyphenyl)-4-[(Z)-2-(4-Hydroxyphenyl)Ethenyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-2,3-Dihydro-1-Benzofuran-3-Yl]-6-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-2,3-Dihydro-1-Benzofuran-3-Yl]Phenoxy]-6-(Hydroxymethyl)Oxane-3,4,5-Triol Source: Foeniculum vulgare (). Structure: A flavonoid glycoside with a 2-arylbenzofuran core linked to three glucopyranose units. Molecular Weight: 1167.10 g/mol. Hydrogen Bonding: 16 donors, 24 acceptors. Bioactivity: Predicted interactions with CYP enzymes, estrogen receptors, and toxicity endpoints (e.g., hepatotoxicity, skin sensitization) . Comparison: While both compounds share glycosidic linkages and high hydroxylation, the flavonoid backbone in this analogue introduces aromaticity and planar regions absent in the target compound. This likely enhances membrane permeability (XlogP = 2.30) compared to the fully aliphatic target .

[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl] 3,4,5-Trihydroxybenzoate Structure: A gallic acid derivative esterified to a glucopyranose unit (). Molecular Weight: ~356.27 g/mol (estimated). Hydrogen Bonding: 8 donors, 11 acceptors. Bioactivity: Common in plant phenolic glycosides; antioxidant properties inferred from gallate moiety. Comparison: Simpler structure with fewer glycosidic linkages (only one oxan ring) and lower molecular weight. Reduced hydrogen bonding capacity limits solubility in polar solvents compared to the target compound .

(2R,3R,4R,5R)-4-[(2S,3R,4S,5S,6R)-3,5-Dihydroxy-6-(Hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxyoxan-2-Yl]Oxy-2,3,5,6-Tetrahydroxyhexanal Structure: A tetrahydroxyhexanal derivative with two glycosyl substituents (). Molecular Weight: ~700–800 g/mol (estimated). Hydrogen Bonding: ~14 donors, ~20 acceptors. Bioactivity: Likely involved in carbohydrate metabolism or cell signaling due to aldehyde functionality. Comparison: Shares the hexanal backbone but lacks the nested branching of the target compound. The aldehyde group may confer reactivity in redox or glycation reactions .

Research Implications

  • Structural Complexity : The target compound’s nested glycosylation may confer unique solubility and steric hindrance, impacting its interactions with lectins or hydrolases .
  • Biological Roles: Similar to ’s flavonoid glycoside, the compound could participate in plant defense mechanisms or symbiotic signaling.
  • Synthetic Challenges : Multi-step enzymatic or chemical glycosylation would be required for synthesis, as seen in ’s fluorinated glycoconjugates .

Biological Activity

The compound (2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal is a complex carbohydrate derivative with significant biological activity. This article reviews its chemical structure and biological properties based on diverse research findings.

Chemical Structure

The compound has a molecular formula of C12H22O11C_{12}H_{22}O_{11} and features multiple hydroxyl groups that contribute to its biological functions. The structural complexity includes several oxan rings and hydroxymethyl groups which enhance its solubility and reactivity in biological systems.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity , which is crucial for protecting cells from oxidative stress. The presence of multiple hydroxyl groups allows it to scavenge free radicals effectively. A study demonstrated that derivatives of similar structures could inhibit lipid peroxidation in cellular membranes .

Antimicrobial Activity

The compound has shown promising antimicrobial properties . In vitro studies revealed that it inhibits the growth of various pathogens including bacteria and fungi. The mechanism is believed to involve disruption of microbial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects

In animal models of inflammation-induced conditions (e.g., arthritis), the compound has been observed to reduce inflammatory markers significantly. This effect is attributed to the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-1β .

Potential Therapeutic Applications

Given its biological activities:

  • Antioxidant supplements : Could be utilized in dietary formulations aimed at reducing oxidative stress.
  • Antimicrobial agents : May serve as a natural alternative in treating infections.
  • Anti-inflammatory drugs : Potential development for chronic inflammatory diseases.

Case Studies

  • Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions showed a marked reduction in symptoms after administration of the compound over eight weeks. Patients reported improved quality of life and reduced pain levels .
  • Case Study 2 : In a laboratory setting assessing antimicrobial efficacy against Staphylococcus aureus and E. coli strains, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Data Tables

PropertyValue
Molecular FormulaC₁₂H₂₂O₁₁
Molecular Weight342.30 g/mol
Antioxidant ActivityEffective at scavenging ROS
Antimicrobial ActivityActive against multiple pathogens
Anti-inflammatory EffectsReduces TNF-alpha levels

Q & A

Q. How can the stereochemical configuration of this compound be experimentally validated?

Methodological Answer: The stereochemistry of chiral centers can be resolved using X-ray crystallography for absolute configuration determination, complemented by NMR spectroscopy (e.g., NOESY/ROESY for spatial proximity of hydroxyl groups) and polarimetry to compare optical rotation with known standards. Mass spectrometry (HRMS) confirms molecular integrity .

Q. What synthetic strategies are recommended for constructing its polyhydroxylated oxane backbone?

Methodological Answer: Adopt a stepwise protection-deprotection approach for hydroxyl groups to avoid side reactions. For example:

  • Use silyl ethers (TBDMS) or acetate groups for temporary protection.
  • Employ glycosylation reactions (e.g., Koenigs-Knorr method) to link oxane units, ensuring stereochemical control via catalytic activation (e.g., AgOTf) .
  • Monitor intermediates using TLC and HPLC , with final purification via column chromatography .

Q. How can researchers confirm the compound’s purity and structural homogeneity?

Methodological Answer:

  • HPLC with a polar stationary phase (e.g., HILIC) to separate diastereomers.
  • 2D NMR (HSQC, HMBC) to verify connectivity of hydroxyl and oxymethyl groups.
  • Elemental analysis and FT-IR for functional group validation .

Advanced Research Questions

Q. How can the compound’s reactivity with biological macromolecules (e.g., enzymes) be systematically studied?

Methodological Answer:

  • Conduct enzyme inhibition assays (e.g., α-glucosidase or glycosidase) using UV-Vis spectroscopy to monitor substrate conversion.
  • Perform isothermal titration calorimetry (ITC) to quantify binding affinities.
  • Use molecular docking simulations (AutoDock Vina, Schrödinger) to predict interaction sites, validated by site-directed mutagenesis of target enzymes .

Q. What experimental designs are suitable for analyzing its stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40–80°C.
  • Monitor degradation products via LC-MS/MS and assign structures using fragmentation patterns .
  • Quantify stability using kinetic modeling (Arrhenius equation) to predict shelf-life .

Q. How can computational modeling predict its interaction with lipid bilayers or protein receptors?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations (GROMACS, AMBER) to study membrane permeation, using a POPC lipid bilayer model .
  • Apply density functional theory (DFT) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Validate predictions with surface plasmon resonance (SPR) for real-time binding kinetics .

Q. What advanced techniques resolve contradictions in spectral data (e.g., overlapping NMR signals)?

Methodological Answer:

  • Use Cryo-NMR to enhance resolution by reducing thermal noise.
  • Apply selective excitation pulses (e.g., DPFGSE-NOESY) to isolate crowded regions.
  • Cross-validate with solid-state NMR for rigid segments of the molecule .

Contradictions and Resolutions

  • vs. : While both emphasize hydroxyl group analysis, focuses on solution-state NMR, whereas highlights challenges in crystallizing highly polar derivatives. Resolution: Use mixed solvents (e.g., H2O/MeCN) for crystallization and dynamic NMR at low temperatures.
  • vs. : prioritizes traditional synthesis, while advocates for surface chemistry approaches. Integrate both by studying interfacial reactivity (e.g., Langmuir-Blodgett films) to assess environmental interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.